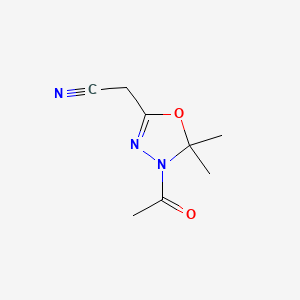
1-Amino-4-hydroxybutan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxybutan-2-one hydrochloride is a metabolite of Clavulanic Acid .
Synthesis Analysis
The synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride involves a facile synthesis of three (S) -proline-based organocatalysts with C2 symmetry and their effects in enantioselective aldol reaction of acetone with substituted aromatic aldehydes . Moderate enantioselectivities (up to 61% ee) were obtained depending on the nature of the substituents on the aryl ring .
Molecular Structure Analysis
The molecular structure of 1-Amino-4-hydroxybutan-2-one hydrochloride can be represented by the InChI string: InChI=1S/C4H9NO2.ClH/c5-3-4 (7)1-2-6;/h6H,1-3,5H2;1H .
Chemical Reactions Analysis
The chemical reactions involving 1-Amino-4-hydroxybutan-2-one hydrochloride are complex. For instance, in alkaline or neutral solution, the amino ketone is converted into other products, including two pyrazines, 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine .
Physical And Chemical Properties Analysis
The molecular weight of 1-Amino-4-hydroxybutan-2-one hydrochloride is 139.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 139.0400063 g/mol .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Reductive Amination
This compound can be used in the biocatalytic reductive amination process . This process is used to access short chiral alkyl amines and amino alcohols . The synthesis of these molecules is important as they are key compounds in the chemical industry and precursors of various pharmaceuticals .
Synthesis of Short-Chain Chiral Amines
Short-chain chiral amines with carbon chain lengths ranging from C1 to C5 have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals . The butan-2-amine substructure, for example, is present in the herbicide Bromacil and in the drug candidate XL888 .
3. Production of Highly Functionalized Chiral Amino Alcohols When substituted with a hydroxyl group, the resulting highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses . These compounds are valuable reactive intermediates and widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals .
Visible-Light-Induced N-Alkylation of Anilines
A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This process avoids the use of metals, bases, and ligands . It is particularly attractive for the synthesis of amines through N-alkylation .
Synthesis of Nitrogen-Containing Compounds
Nitrogen-containing compounds are valuable reactive intermediates and widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals . For instance, fluoxetine, a type of medication known as a selective serotonin reuptake inhibitor (SSRI), is the primary component in various psychotropic drugs used to treat conditions such as depression, obsessive-compulsive disorder, anxiety disorder, and bulimia nervosa .
N-Alkylation of Amines with Alcohols
N-Alkylation is an essential method for synthesizing nitrogen-containing compounds, especially N-alkylation of amines with alcohols . This method has advantages of easily accessible raw materials, the sole by-product (H2O), and high atom economy .
Wirkmechanismus
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, including the formation of oximes and hydrazones .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-Amino-4-hydroxybutan-2-one hydrochloride can be influenced by various environmental factors. For instance, a study showed that the N-alkylation of anilines with 4-hydroxybutan-2-one was developed in the presence of NH4Br, avoiding the use of metals, bases, and ligands . This suggests that the reaction environment can significantly impact the action of similar compounds.
Eigenschaften
IUPAC Name |
1-amino-4-hydroxybutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPMHPZKFOURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698061 |
Source


|
| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92632-79-6 |
Source


|
| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)




![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)



